Endosidin 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

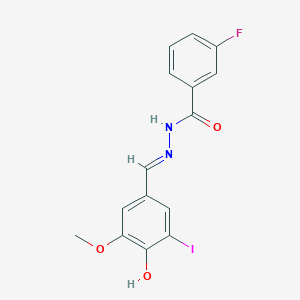

Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex (Kd = 253 μM, EXO70A1). ES2 binding inhibits exocytosis and endosomal recycling in plant and mammalian cells. ES2 disrupts protein trafficking between the endosome and plasma membrane, which enhances trafficking to the vacuole for degradation. It also inhibits recycling of endocytosed transferrin to the plasma membrane in HeLa cells and can target multiple isoforms of mammalian EXO70, resulting in misregulation of exocytosis.

Mecanismo De Acción

Target of Action

Endosidin 2 (ES2) primarily targets the exocyst complex , specifically the EXO70 subunit . The exocyst complex plays a crucial role in the process of exocytosis, which is essential for the delivery of proteins and lipids to the plasma membrane or extracellular space in eukaryotes .

Mode of Action

ES2 binds to the EXO70 subunit of the exocyst complex, disrupting the final stages of exocytosis . This disruption affects the trafficking routes of both newly synthesized and endocytic pools of proteins such as PIN-FORMED2 (PIN2) in Arabidopsis root epidermal cells . ES2 also enhances trafficking to the vacuole for degradation .

Biochemical Pathways

ES2 affects the intracellular trafficking of proteins, leading to changes in the directional flow of membrane material between sub-cellular compartments . It accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane .

Pharmacokinetics

It is known that es2 is a cell-permeable drug , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ES2.

Result of Action

The action of ES2 leads to a disturbance in the intracellular trafficking of proteins. For instance, it accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane . ES2 also enhances trafficking to the vacuole for degradation .

Action Environment

The action of ES2 can be influenced by environmental factors. For example, the concentration of ES2 used can affect the extent of its impact on exocytosis and endosomal recycling . Furthermore, the solvent used for stock cultures can also influence the threshold concentration of ES2 . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of ES2.

Análisis Bioquímico

Biochemical Properties

Endosidin 2 is known to interact with the EXO70 subunit of the exocyst complex . This interaction results in the inhibition of exocytosis and endosomal recycling in both plant and human cells . The EXO70 protein is an important component of the exocyst complex that mediates exocytosis, regulating various cellular functions such as neurite outgrowth, epithelial cell polarity establishment, cell motility, and cell morphogenesis in animal cells .

Cellular Effects

This compound affects the trafficking routes of both newly synthesized and endocytic pools of proteins in cells . For instance, in Arabidopsis root epidermal cells, it has been observed that this compound affects the trafficking routes of PIN-FORMED2 (PIN2), a protein involved in plant growth and development . PIN2 populations accumulated in separated patches, which gradually merged into large and compact ES2 aggregates .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the EXO70 subunit of the exocyst complex . This binding interaction results in the inhibition of exocytosis and endosomal recycling, thereby affecting the trafficking routes of proteins within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the abundance of certain plasma membrane proteins was significantly reduced following short-term this compound treatments . This suggests that this compound may have long-term effects on cellular function, possibly through its impact on protein trafficking .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, it is known that this compound is active in both plant and mammalian systems

Metabolic Pathways

Given its role in inhibiting exocytosis and endosomal recycling, it is likely that this compound interacts with enzymes or cofactors involved in these processes .

Transport and Distribution

This compound is known to affect the transport and distribution of proteins within cells . For example, it has been observed to disrupt the trafficking routes of the PIN2 protein in Arabidopsis root epidermal cells .

Subcellular Localization

This compound is known to affect the subcellular localization of proteins. For instance, it has been observed to cause the accumulation of the PIN2 protein in separated patches within the cytoplasm of Arabidopsis root epidermal cells .

Actividad Biológica

Overview of Endosidin 2

This compound is primarily recognized as an inhibitor of the EXO70 subunit of the exocyst complex, which is crucial for vesicle tethering during exocytosis. This inhibition leads to significant alterations in the trafficking of various proteins, especially the PIN-FORMED (PIN) auxin transporters, which play vital roles in plant growth and development.

This compound disrupts the normal trafficking pathways of proteins within plant cells. It accelerates the endocytosis of PIN2 and affects the intracellular localization of other PIN proteins (PIN3 and PIN4), while not impacting SYT1. The compound leads to:

- Increased Endocytosis : ES2 promotes the internalization of PIN2 from the plasma membrane, resulting in its accumulation in cytoplasmic aggregates known as ES2 aggregates (ES2As) and vacuoles .

- Altered Protein Localization : After treatment with ES2, the abundance of PIN2 at the plasma membrane decreases significantly, while it increases in prevacuolar compartments and vacuoles .

Case Studies

-

Impact on Arabidopsis Root Cells :

- A study demonstrated that treatment with 50 µM ES2 resulted in a marked reduction in PIN2 localization at the plasma membrane after a two-hour exposure. This was confirmed through photoconversion experiments that tracked the dynamics of PIN2-Dendra2 pools .

- The study also revealed that both newly synthesized and internalized forms of PIN2 accumulate in ES2As, indicating that ES2 affects both exocytic and endocytic trafficking routes .

- Chemical Genetic Screening :

Data Tables

| Parameter | Control | ES2 Treatment |

|---|---|---|

| PIN2 Localization at PM (%) | 100 | 40 |

| Accumulation in PVCs (%) | 20 | 80 |

| Root Growth Inhibition (%) | 0 | 67 |

Ultrastructural Analysis

Ultrastructural studies using electron microscopy revealed that ES2 treatment leads to the formation of distinct cytoplasmic bodies containing both red (internalized) and green (newly synthesized) forms of PIN2. This indicates that ES2 not only disrupts normal trafficking but also alters the structural organization within cells .

Propiedades

IUPAC Name |

3-fluoro-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIADDCURKKFTFW-QGMBQPNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FIN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Endosidin 2 interact with its target and what are the downstream effects?

A: this compound specifically targets the Exo70 subunit of the exocyst complex [, ]. This interaction disrupts the final stages of exocytosis, the process by which cells transport molecules outside their membrane-bound compartments [, ]. As a result, this compound treatment leads to a dose-dependent inhibition of exocytosis, affecting various cellular processes that rely on this mechanism, including polarized cell growth and cell wall deposition [, ].

Q2: How does this compound affect the trafficking of proteins like PIN-FORMED2 (PIN2)?

A: Research indicates that this compound significantly alters the trafficking routes of both newly synthesized and endocytosed PIN2 in Arabidopsis root cells []. Upon treatment, PIN2 accumulates in distinct patches within the cytoplasm, which eventually merge into larger aggregates colocalized with endocytic tracer FM4-64. These aggregates suggest disruptions in normal PIN2 trafficking. Additionally, this compound accelerates PIN2 endocytosis and redirects its flow towards vacuoles for degradation. This ultimately reduces the abundance of PIN2 at the plasma membrane, likely impacting auxin transport and plant development [].

Q3: Beyond plants, what is the role of this compound in mammalian cells?

A: Studies demonstrate that the exocyst complex, the target of this compound, plays a crucial role in insulin-stimulated glucose uptake in skeletal muscle cells []. Specifically, the exocyst is involved in the trafficking and delivery of the glucose transporter GLUT4 to the plasma membrane upon insulin signaling []. this compound treatment, by inhibiting the exocyst, was found to impair this GLUT4 translocation, subsequently hindering glucose uptake in response to insulin []. This finding underscores the potential of this compound as a tool to investigate insulin resistance and related metabolic disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.